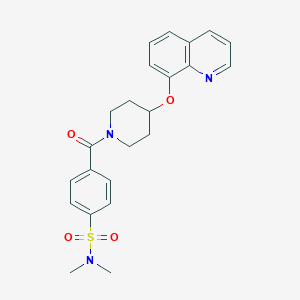

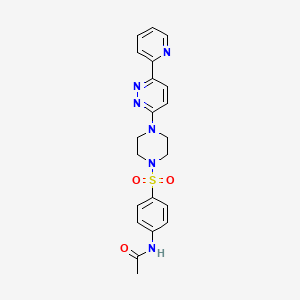

N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide” is a chemical compound with diverse applications in scientific research. This compound is a part of a series of fluorescent donor-acceptor (D-A) alternating copolyimides with 4-quinolin-8-yloxy linked triphenylamine main polymer chain .

Synthesis Analysis

The compound was synthesized by conventional polycondensation . The diamine N 1-(4-aminophenyl)-N 1-(4-(quinolin-8-yloxy) phenyl) benzene-1,4-diamine containing 4-quinoline-8-yloxy as a pendant group in triphenylamine unit was reacted with 4 different dianhydrides to prepare polyimides .Molecular Structure Analysis

The molecular structure of this compound is unique and contributes to its diverse applications. It contains a 4-quinolin-8-yloxy linked triphenylamine main polymer chain . These newly prepared PIs possess HOMO energy levels in the range of -4.74 to -4.78 eV and have medium optical band gaps .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include conventional polycondensation . The photophysical and electrochemical properties were also explored in context of the effect of the pendant 4-quinolin-8-yloxy .Physical And Chemical Properties Analysis

The compound exhibits blue to violet emission with appreciable efficiency with lower onset oxidation potentials suitable for the facile hole injection materials . It also has medium optical band gaps .Wissenschaftliche Forschungsanwendungen

Anticancer and Radioprotective Agents

- Compounds derived from benzenesulfonamide, including those related to N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide, have shown potential as anticancer and radioprotective agents. Notably, some compounds demonstrated interesting cytotoxic activity compared to doxorubicin, a reference drug, and exhibited in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2008).

Antimicrobial Applications

- Research has been conducted on the synthesis of quinoline clubbed with sulfonamide moiety, aimed at producing effective antimicrobial agents. These compounds displayed significant activity against Gram-positive bacteria, highlighting their potential in antimicrobial applications (Biointerface Research in Applied Chemistry, 2019).

Molecular Structure and Anticancer Activity

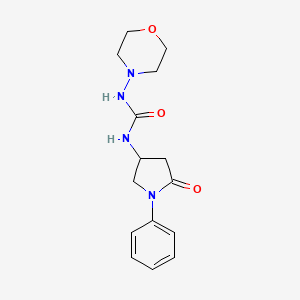

- A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, which include quinolinyl moieties, have been synthesized and evaluated for their anticancer activity. One compound, in particular, showed potent anticancer activity with promising results in apoptotic potential and cell cycle arrest in cancer cells (Żołnowska et al., 2018).

Carbonic Anhydrase Inhibitors

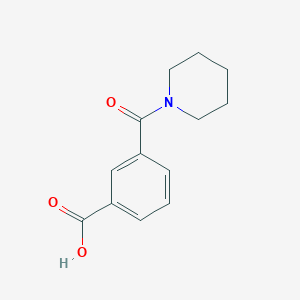

- A novel series of cycloalkylamino-1-carbonylbenzenesulfonamides, with modifications involving the quinoline ring, have been designed as potent inhibitors for human carbonic anhydrase. These compounds exhibited remarkable inhibition for certain isoforms, suggesting their potential in designing new isoform-selective CA inhibitors (Buemi et al., 2019).

Multianalyte Sensing

- An organic molecule-based sensor incorporating N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide structure has been reported for detecting multiple analytes, including moisture, warfare reagent (phosgene), and specific ions. This highlights its potential in environmental and security applications (Kaushik et al., 2021).

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-(4-quinolin-8-yloxypiperidine-1-carbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-25(2)31(28,29)20-10-8-18(9-11-20)23(27)26-15-12-19(13-16-26)30-21-7-3-5-17-6-4-14-24-22(17)21/h3-11,14,19H,12-13,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNQTIUJMFWNLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-isopropylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2837479.png)

![(E)-N-[[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2837480.png)

![5-((3-methoxypropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2837488.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-nitropyridine-4-carboxylic acid](/img/structure/B2837489.png)

![3-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}benzene-1-sulfonamide](/img/structure/B2837491.png)

![2-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2837492.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2837499.png)